Cadaverine-15N2 Dihydrochloride is a stable isotope-labeled derivative of cadaverine, a naturally occurring polyamine involved in various biological processes. Cadaverine is produced through the decarboxylation of the amino acid lysine and is found in multiple biological systems, including humans, animals, plants, bacteria, fungi, and other microbes. The compound's chemical formula is with a molecular weight of 104.165 g/mol for the base compound, while the dihydrochloride form has a molecular weight of 177.09 g/mol due to the addition of two hydrochloric acid molecules .
Cadaverine-15N2 Dihydrochloride is synthesized from L-lysine via enzymatic decarboxylation, primarily facilitated by lysine decarboxylase. This reaction is crucial in microbial metabolism and can also occur in certain plant systems. The compound is classified under stable isotope-labeled compounds, which are essential for various analytical applications in chemistry and biology.
The primary method for synthesizing Cadaverine-15N2 Dihydrochloride involves the decarboxylation of L-lysine using lysine decarboxylase. This enzyme catalyzes the removal of the carboxyl group from lysine, resulting in the formation of cadaverine. The synthesis can be achieved through:
Cadaverine-15N2 Dihydrochloride has a simple linear structure characterized by two amine groups located at either end of a pentane chain. The presence of nitrogen-15 isotopes at both amino groups allows for enhanced tracking in metabolic studies. The structural representation includes:
This structure facilitates its role as a tracer molecule in various biological and chemical analyses .
Cadaverine participates in several biochemical reactions, primarily involving its transformation into other compounds or its interaction with various enzymes. Key reactions include:
These reactions are crucial for understanding cadaverine's role in cellular metabolism and its implications in health and disease .
Cadaverine functions as an important signaling molecule within biological systems. Its mechanism of action involves:
Research indicates that cadaverine levels may be linked to various pathological conditions, including cancer and inflammatory diseases .
Cadaverine-15N2 Dihydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in both laboratory settings and industrial processes.
Cadaverine-15N2 Dihydrochloride has diverse applications across several scientific fields:
Ornithine decarboxylase (Spe1p) catalyzes the initial and rate-limiting step in polyamine biosynthesis by converting ornithine to putrescine. Notably, Spe1p exhibits significant substrate promiscuity, enabling the decarboxylation of alternative substrates like lysine to yield cadaverine. This enzymatic flexibility is evolutionarily conserved across microbial taxa and underpins the biological production of isotopically labeled cadaverine-¹⁵N₂ dihydrochloride. Structural analyses reveal that Spe1p’s catalytic pocket accommodates both ornithine and lysine due to shared structural features—specifically, a terminal amino group separated by a 4-carbon chain in ornithine versus a 5-carbon chain in lysine. The enzyme’s lysine harvesting efficiency is further enhanced in nitrogen-rich environments, where ¹⁵N-labeled lysine serves as a precursor for heavy-isotope cadaverine synthesis [4] [7].
In Pseudomonas putida, the cadaverine pathway operates alongside the aminovalerate (AMV) and aminoadipate (AMA) lysine catabolic routes. Here, lysine decarboxylase (LdcA, analogous to Spe1p in function) directly converts lysine to cadaverine, which is subsequently metabolized to δ-aminovalerate via oxidative deamination. Genomic studies confirm that ldcA homologs are widespread in Proteobacteria, though their expression varies significantly depending on nitrogen availability and polyamine demand [3].
Table 1: Key Enzymes Involved in Cadaverine Biosynthesis
Enzyme | Gene | Substrate | Product | Microbial Prevalence |
---|---|---|---|---|
Ornithine decarboxylase | spe1p | L-lysine | Cadaverine | Fungi, Proteobacteria |
Lysine decarboxylase | cadA | L-lysine | Cadaverine | Enterobacteriaceae |
Diamine oxidase | dao_1 | Cadaverine | 5-Aminovaleramide | Plant-associated bacteria |
Kinetic studies demonstrate that Spe1p’s catalytic efficiency (kcat/KM) for lysine is ≈10-fold lower than for ornithine, reflecting evolutionary optimization for its primary substrate. For instance, in Saccharomyces cerevisiae, Spe1p’s KM for ornithine is 0.2 mM, versus 2.1 mM for lysine. However, substrate saturation experiments reveal that high lysine concentrations (>5 mM) can compensate for this disparity, achieving measurable cadaverine-¹⁵N₂ yields. The enzyme’s pH optimum (pH 8.0) and dependence on pyridoxal-5′-phosphate (PLP) as a cofactor are conserved across both substrates [4].
Isotope tracing using L-[U-¹³C, U-¹⁵N]lysine in P. putida confirmed that 15–20% of lysine flux is diverted toward cadaverine via decarboxylation. This pathway’s activity is detectable through ¹⁵N-NMR spectroscopy, where labeled cadaverine shows distinct chemical shifts at 2.85 ppm (methylene protons) and 8.15 ppm (amine groups) [3].
Table 2: Kinetic Parameters of Spe1p for Ornithine vs. Lysine
Substrate | KM (mM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
---|---|---|---|
Ornithine | 0.20 ± 0.03 | 15.7 ± 1.2 | 78,500 |
Lysine | 2.10 ± 0.15 | 3.2 ± 0.4 | 1,524 |
Polyamine biosynthesis is tightly regulated via allosteric feedback and transcriptional repression to maintain cellular homeostasis. Cadaverine-¹⁵N₂ and its derivatives (e.g., spermidine-¹⁵N₂) inhibit Spe1p through competitive binding at the PLP-coordination site, reducing the enzyme’s affinity for lysine by 40–60%. In Escherichia coli, the cadaverine-responsive regulator cdaR suppresses cadA (lysine decarboxylase) transcription when intracellular cadaverine concentrations exceed 50 µM. Similarly, spermidine allosterically inhibits Spe1p in Bacillus subtilis with an IC50 of 5 µM, preventing overaccumulation of toxic diamine levels [4] [7].
Metabolic crosstalk between polyamine pathways further modulates flux distribution. For example, in Stenotrophomonas maltophilia, exogenous putrescine downregulates spe1p expression by 70%, redirecting nitrogen toward siderophore production instead of diamine synthesis. Genomic analyses identified conserved regulatory motifs—e.g., polyamine-responsive elements (PREs) in the promoter regions of spe1p, cadA, and speC (agmatinase)—validating this feedback loop’s universality in γ-Proteobacteria [7].
Comparative genomic studies reveal that cadaverine biosynthetic potential is phylogenetically clustered within specific bacterial lineages. Among 213 Stenotrophomonas genomes, 95% harbor spe1p homologs, but only 40% possess dedicated cadA genes. This distribution correlates with ecological niches: plant-associated strains (e.g., S. maltophilia SR1) retain intact cadA-speC operons for cadaverine synthesis, enabling rhizosphere colonization via phytohormone modulation [7].
Horizontal gene transfer (HGT) has disseminated lysine decarboxylase machinery across taxa. The cadBA operon (encoding CadA and a cadaverine-lysine antiporter) is flanked by transposases in Vibrio cholerae and Salmonella enterica, suggesting acquisition via mobile genetic elements. In contrast, spe1p is chromosomally encoded in Firmicutes and lacks transporter coupling, limiting cadaverine secretion. Notably, genomic islands in marine Alteromonas spp. contain cadA alongside genes for siderophore (e.g., vibrioferrin) and vitamin B₁₂ biosynthesis—a trait cluster optimizing phytoplankton-bacteria interactions [3] [7] [9].
Table 3: Distribution of Cadaverine Biosynthesis Genes in Microbial Taxa
Taxonomic Group | % Genomes with spe1p | % Genomes with cadA | Primary Habitat |
---|---|---|---|
Stenotrophomonas spp. | 95% | 40% | Rhizosphere, aquatic |
Pseudomonas putida | 100% | 0% | Soil, plant roots |
Vibrio spp. | 85% | 92% | Marine, pathogenic |
Bacillus subtilis group | 100% | 12% | Soil, gastrointestinal |
Pathway diversification is evident in Pseudomonas species: P. aeruginosa exclusively uses the cadaverine pathway for lysine catabolism, whereas P. putida employs both AMV and AMA routes. This metabolic plasticity enables ¹⁵N-labeled cadaverine production in P. aeruginosa but not in P. putida, where cadA is absent. Consequently, isotope labeling strategies must be tailored to species-specific pathways for efficient synthesis of cadaverine-¹⁵N₂ dihydrochloride [3].
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